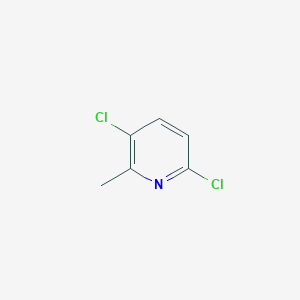

3,6-ジクロロ-2-メチルピリジン

説明

3,6-Dichloro-2-methylpyridine (DCMP) is an organic compound of the pyridine family that has been studied for its potential applications in the fields of science and engineering. DCMP is a colorless, water-soluble, and volatile compound that has a low melting point and low boiling point. It is also known to have a relatively low toxicity, making it an attractive compound for use in lab experiments. DCMP has been used in various scientific studies and engineering applications, including as a precursor in the synthesis of other compounds, as a catalyst in various chemical reactions, and as a reagent in various biochemical and physiological studies.

科学的研究の応用

有機合成

“3,6-ジクロロ-2-メチルピリジン”は、有機合成において重要な原料および中間体として使用されます . さまざまな有機化合物の合成において重要な役割を果たします。

医薬品

この化合物は、製薬業界で広く使用されています . いくつかの医薬品製品の合成において重要な中間体として役立ちます。 例えば、それは、医薬品の有効成分における重要な構造モチーフであるトリフルオロメチルピリジンの合成に使用されます .

農薬

“3,6-ジクロロ-2-メチルピリジン”は、農薬業界でも使用されています . 特にトリフルオロメチルピリジンを含むものなど、さまざまな農薬の合成に関与しています . これらの農薬は、作物を害虫から保護するために使用されています。

染料分野

“3,6-ジクロロ-2-メチルピリジン”の別の用途は、染料分野です . さまざまな染料の製造において重要な中間体として使用されています。

フッ素化ピリジンの合成

“3,6-ジクロロ-2-メチルピリジン”は、フッ素化ピリジンの合成に使用されます<a aria-label="4: " data-citationid="19e387d6-5cfb-3431-0e78-1e3fb5e81283-32" h="ID=SERP,5015.1" href="https://link

Safety and Hazards

The safety information for 3,6-Dichloro-2-methylpyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

作用機序

Biochemical Pathways

3,6-Dichloro-2-methylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its efficacy and potential for side effects .

Result of Action

The result of the action of 3,6-Dichloro-2-methylpyridine is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level .

Action Environment

The action of 3,6-Dichloro-2-methylpyridine can be influenced by various environmental factors. For example, the SM cross-coupling reaction in which it participates is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction, and thus the action of 3,6-Dichloro-2-methylpyridine, can occur in a variety of environmental conditions .

特性

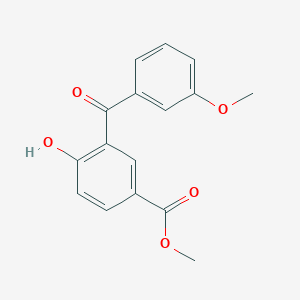

IUPAC Name |

3,6-dichloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDFGRKJVDBFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358845 | |

| Record name | 3,6-dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123280-64-8 | |

| Record name | 3,6-dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)